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hemoglobin Johnstown

Cat. No.: B1176658
CAS No.: 134171-39-4
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Description

Historical Discovery and Initial Characterization of Hemoglobin Johnstown

This compound was first identified in 1990 by Jones and colleagues in Oregon, United States. nih.govwikipedia.org The initial discovery was made in a healthy, asymptomatic individual who presented with mild erythrocytosis and a left-shifted hemoglobin-oxygen dissociation curve. nih.govnih.gov This leftward shift indicated that the hemoglobin had an increased affinity for oxygen, meaning it held onto oxygen more tightly rather than releasing it to the tissues.

Initial characterization efforts revealed that this hemoglobin variant could not be easily distinguished from normal adult hemoglobin (Hemoglobin A) using routine methods such as electrophoresis or ion exchange chromatography. nih.govnih.gov Separation and analysis were successfully performed using reversed-phase high-performance liquid chromatography (HPLC). nih.govnih.gov Structural analysis subsequently identified the specific amino acid substitution responsible for the variant: a substitution of leucine (B10760876) for valine at position 109 of the beta-globin chain, denoted as β109(G11)Val→Leu. nih.govwikipedia.orgnih.govnih.gov This substitution was found to be caused by a mutation in the beta-globin gene, specifically a GTG→CTG change at codon 109 of exon 3. nih.govnih.gov Later reports identified a novel nucleotide change (GTG->TTG) leading to the same amino acid substitution. nih.gov The variant was named this compound after the location where some of the initial cases were identified. nih.gov Additional descriptions of this compound have since been reported from other countries, including Spain and Argentina, and Central Europe. nih.govmedlineplus.gov

Classification of this compound within Hemoglobinopathies

Hemoglobinopathies are broadly classified into two main groups: thalassemia syndromes, which involve reduced production of globin chains, and structural hemoglobin variants, which involve alterations in the amino acid sequence of the globin chains. samipubco.comekb.egwikipedia.org this compound falls under the category of structural hemoglobin variants. samipubco.comekb.egwikipedia.org

More specifically, this compound is classified as a high oxygen affinity hemoglobin variant. nih.govwikipedia.orgnih.govnih.govsamipubco.comwikipedia.orgresearchgate.netnih.govresearchgate.netthalassaemia.org.cyresearchgate.net This classification is based on its functional characteristic of exhibiting a left-shifted oxygen dissociation curve, leading to reduced oxygen delivery to tissues. nih.govnih.govnih.govwikipedia.orgnih.govthalassaemia.org.cyresearchgate.net High oxygen affinity variants can cause secondary erythrocytosis (an increase in red blood cell mass) as the body attempts to compensate for the reduced oxygen release by producing more red blood cells. nih.govwikipedia.orgnih.govnih.govmedlineplus.govsamipubco.com

This compound has also been described in a heterozygous state and in combination with β0-thalassemia. nih.govnih.govwikipedia.orgresearchgate.netresearchgate.netthalassaemia.org.cy Compound heterozygosity for this compound and β0-thalassemia can result in a more pronounced phenotype compared to being heterozygous for this compound alone. nih.gov

Academic Significance and Research Focus on this compound

Furthermore, this compound serves as a case study in the diagnostic challenges posed by some hemoglobin variants. Because it may not separate from Hemoglobin A using routine electrophoretic methods, clinical suspicion and the use of more advanced techniques like HPLC and DNA sequencing are crucial for accurate identification. wikipedia.orgnih.govnih.govresearchgate.net Research into detecting such "electrophoretically silent" variants is an ongoing area of academic and clinical interest. nih.gov

The association of this compound with erythrocytosis also makes it relevant to research on the genetic causes of this condition. nih.govwikipedia.orgnih.govnih.govmedlineplus.govsamipubco.com Differentiating erythrocytosis caused by high oxygen affinity hemoglobin variants from other causes, such as myeloproliferative neoplasms, is important, and studies on variants like this compound contribute to diagnostic algorithms and understanding the underlying mechanisms of erythrocytosis. nih.govnih.gov

Academic research continues to focus on the structural and functional consequences of hemoglobin mutations, and variants like this compound provide valuable models for these investigations. Studies utilizing techniques such as oxygen dissociation curve analysis, HPLC, and DNA sequencing are fundamental to characterizing these variants and understanding their clinical implications. nih.govwikipedia.orgnih.govnih.govwikipedia.orgnih.govthalassaemia.org.cyresearchgate.net

Data Table: Key Characteristics of this compound

CharacteristicDetailSource(s)
Mutationβ109(G11)Val→Leu substitution in the beta-globin chain nih.govwikipedia.orgnih.govnih.gov
Nucleotide ChangeGTG→CTG or GTG→TTG at codon 109 of the beta-globin gene nih.govwikipedia.orgnih.gov
Functional PropertyHigh oxygen affinity (left-shifted oxygen dissociation curve) nih.govwikipedia.orgnih.govnih.govwikipedia.orgnih.govthalassaemia.org.cyresearchgate.net
Associated Condition(s)Erythrocytosis, often mild; can be associated with β0-thalassemia nih.govwikipedia.orgnih.govnih.govmedlineplus.govsamipubco.comwikipedia.orgresearchgate.netresearchgate.netthalassaemia.org.cy
Detection ChallengesMay not separate from Hb A by routine electrophoresis wikipedia.orgnih.govnih.govresearchgate.net
Diagnostic MethodsHPLC, DNA sequencing, Oxygen Dissociation Curve studies nih.govwikipedia.orgnih.govnih.govwikipedia.orgnih.govthalassaemia.org.cyresearchgate.net
Initial Discovery LocationOregon, United States (named after Johnstown, Pennsylvania) nih.govnih.gov

Properties

CAS No.

134171-39-4

Molecular Formula

C17H32N6O4

Synonyms

hemoglobin Johnstown

Origin of Product

United States

Molecular Genetic Basis of Hemoglobin Johnstown

HBB Gene Locus and Associated Mutations

The genetic blueprint for the beta-globin chains of hemoglobin resides in the Hemoglobin Subunit Beta (HBB) gene. archivesofmedicalscience.comgenecards.org This gene is situated on the short (p) arm of human chromosome 11 at position 15.4. wikipedia.orgatlasgeneticsoncology.orglovd.nl The HBB gene is part of a multi-gene locus that includes other beta-like globin genes, and its expression is critical for the production of functional adult hemoglobin (α2β2). wikipedia.orgatlasgeneticsoncology.org

Mutations within the HBB gene are the primary cause of a class of genetic disorders known as hemoglobinopathies, which include both structural variants and thalassemias. wikipedia.orgabacusdx.comnih.gov Structural hemoglobin variants, such as Hemoglobin Johnstown, arise from point mutations that lead to a single amino acid substitution in the beta-globin polypeptide chain. abacusdx.com These alterations can affect the hemoglobin molecule's structure, stability, and function. abacusdx.com

Specific Gene Mutation and Allelic Heterogeneity

The defining molecular characteristic of this compound is a specific missense mutation in the HBB gene, leading to an amino acid substitution at a key position in the beta-globin chain.

This compound is the result of the substitution of the amino acid valine with leucine (B10760876) at the 109th position of the beta-globin chain. researchgate.netmedsci.orgnih.govupm.edu.my This specific change is often denoted as β109(G11)Val→Leu. researchgate.netupm.edu.my The substitution of leucine, which is larger and more hydrophobic than valine, occurs within the G11 helix of the beta-globin chain. researchgate.net This alteration disrupts the normal contacts between the alpha and beta subunits (α1β1 contacts) in the deoxygenated state of hemoglobin. researchgate.net

The valine-to-leucine substitution at codon 109 can result from different single-nucleotide changes in the DNA sequence of the HBB gene. This phenomenon is known as allelic heterogeneity. The codon for valine at this position is GTG. Documented nucleotide sequence variants that give rise to this compound include:

GTG > CTG : A transition mutation where the guanine (B1146940) (G) at the first position of the codon is replaced by cytosine (C). medsci.orgithanet.eu

GTG > TTG : A transversion mutation where the guanine (G) is replaced by thymine (B56734) (T). medsci.orgupm.edu.myscience.govscience.govresearchgate.net

GTG > ATG : Another transversion where guanine (G) is replaced by adenine (B156593) (A). upm.edu.my

Table 1: Documented Nucleotide Variants for this compound

Original Codon (Valine) Mutated Codon (Leucine) Type of Nucleotide Change Reference(s)
GTG CTG G > C (Transition) medsci.orgithanet.eu
GTG TTG G > T (Transversion) medsci.orgupm.edu.myscience.govscience.govresearchgate.net
GTG ATG G > A (Transversion) upm.edu.my

Beta-Globin Codon 109 Valine-to-Leucine Substitution

Molecular Pathology at the DNA Level

The molecular pathology of this compound originates from a single point mutation within exon 3 of the HBB gene. medsci.orgupm.edu.my This missense mutation, a type of non-synonymous substitution, changes a single nucleotide in a codon, which in turn alters the amino acid incorporated into the protein during translation.

The substitution of valine with the bulkier leucine at position β109 disrupts the delicate balance of forces that govern the conformational changes in hemoglobin during oxygen binding and release. researchgate.net Specifically, it destabilizes the tense (T), or deoxygenated, state of the hemoglobin tetramer. researchgate.net This disruption shifts the allosteric equilibrium towards the relaxed (R), or oxygenated, conformation, which has a higher affinity for oxygen. researchgate.netupm.edu.my Consequently, the hemoglobin molecule does not release oxygen to the tissues as efficiently, leading to tissue hypoxia and a compensatory increase in red blood cell production, known as erythrocytosis. researchgate.netnih.gov The mutation is inherited as an autosomal recessive trait. abacusdx.com

Structural Biology and Conformational Dynamics of Hemoglobin Johnstown

Alterations in Beta-Globin Chain Structure Due to Valine-to-Leucine Substitution

The defining molecular feature of Hemoglobin Johnstown is a mutation in codon 109 of the beta-globin gene, which results in the substitution of the amino acid valine with leucine (B10760876) [β109(G11)Val→Leu]. upm.edu.mytandfonline.comnih.gov While both valine and leucine are nonpolar, hydrophobic amino acids, they differ in the structure of their side chains. Leucine possesses a larger isobutyl side chain compared to the isopropyl side chain of valine. This increase in the size of the amino acid residue at position 109 of the beta-globin chain introduces steric hindrance that directly alters the local conformation of the polypeptide. upm.edu.my This specific location, G11, is within the G-helix of the beta-globin subunit. The introduction of the bulkier leucine side chain is believed to cause a localized disruption in the normal packing of the amino acid residues within the folded beta-globin chain. upm.edu.my

Impact on Hemoglobin Quaternary Structure and Allosteric Transitions

The hemoglobin molecule exists in two principal quaternary conformations: the low-affinity T (tense) state, characteristic of deoxyhemoglobin, and the high-affinity R (relaxed) state of oxyhemoglobin. asutoshcollege.inacademie-sciences.fr The stability of the T state is maintained by a network of non-covalent interactions, including hydrogen bonds and salt bridges, at the interfaces between the subunits. The substitution of valine with the larger leucine at the β109 position directly impacts the critical α1-β1 interface in the deoxyhemoglobin conformation. researchgate.netresearchgate.net This amino acid change disrupts the normal contacts between the alpha-1 and beta-1 subunits that are essential for stabilizing the T state. researchgate.netupm.edu.my The introduction of the bulkier leucine residue is thought to physically prevent the subunits from settling into the precise arrangement required for the stable, low-affinity deoxy conformation. upm.edu.myresearchgate.net

As a direct result of the destabilization of the T (deoxy) state, the allosteric equilibrium of this compound is shifted. researchgate.netresearchgate.net With the low-affinity conformation being less stable, the hemoglobin molecule preferentially adopts the high-affinity R (oxy) conformation. upm.edu.my This shift means that, even at lower oxygen partial pressures, the hemoglobin molecule is more likely to be in the R state, ready to bind oxygen tightly. researchgate.netresearchgate.net This increased propensity for the high-affinity state explains the characteristic left-shifted oxygen dissociation curve observed in individuals with this compound, indicating that the hemoglobin does not release oxygen to the tissues as readily as normal Hemoglobin A. researchgate.netresearchgate.net

Disruption of Alpha1-Beta1 Interfacial Contacts in Deoxyhemoglobin

Biophysical Characterization Methodologies for this compound

Identifying and characterizing this compound requires specific laboratory techniques, as it is often "silent" or undetectable by some routine methods. tandfonline.comnih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique has proven effective in identifying this compound. nih.govresearchgate.netmedsci.org RP-HPLC separates globin chains based on differences in hydrophobicity, and the substitution of valine with the more hydrophobic leucine allows the variant beta-chain to be resolved from the normal beta-chain. nih.gov

DNA Sequencing: The definitive diagnosis is achieved through genetic analysis. Sequencing the beta-globin (HBB) gene directly identifies the specific point mutation at codon 109 (e.g., GTG→TTG or GTG→CTG) responsible for the amino acid substitution. researchgate.nettandfonline.commedsci.org

Oxygen Dissociation Curve (ODC) Analysis: Functional analysis is crucial. Measuring the P50 value—the partial pressure of oxygen at which hemoglobin is 50% saturated—quantifies the oxygen affinity. In cases of this compound, the ODC is markedly left-shifted, resulting in a significantly low P50 value, which is a key indicator of a high-affinity hemoglobin variant. researchgate.nettandfonline.com

Mass Spectrometry: This technique can be used to determine the precise mass of the variant globin chain, confirming the substitution of one amino acid for another with a different molecular weight. tandfonline.com

Isoelectric Focusing (IEF): In some cases, IEF has been reported to show a band anodal to HbA, suggesting it can sometimes detect the subtle conformational changes caused by the mutation. medsci.org

Interactive Table: Summary of this compound Characteristics

Feature Description Reference
Mutation β109(G11)Val→Leu researchgate.netupm.edu.my
Gene HBB ontosight.aimedlineplus.gov
Structural Effect Substitution of a smaller amino acid (Valine) with a larger one (Leucine) in the beta-globin chain. upm.edu.my
Interfacial Impact Disrupts α1-β1 contacts in the deoxyhemoglobin (T-state) conformation. researchgate.netupm.edu.myresearchgate.net
Functional Effect Shifts the allosteric equilibrium towards the high-affinity oxyhemoglobin (R-state) conformation. researchgate.netupm.edu.myresearchgate.net

| Oxygen Affinity | High (left-shifted oxygen dissociation curve and low P50). | researchgate.nettandfonline.com |

Interactive Table: Biophysical Characterization Methods

Method Utility for this compound Reference
Standard Electrophoresis Ineffective; typically does not separate from HbA. tandfonline.comresearchgate.net
RP-HPLC Effective; separates the variant beta-globin chain. nih.govresearchgate.netmedsci.org
DNA Sequencing Confirmatory; identifies the specific gene mutation. researchgate.nettandfonline.commedsci.org
ODC/P50 Analysis Diagnostic; quantifies the high oxygen affinity. researchgate.nettandfonline.com

| Mass Spectrometry | Confirmatory; determines the precise mass of the variant chain. | tandfonline.com |

Functional Biochemistry of Hemoglobin Johnstown

Oxygen Binding Affinity and Cooperative Ligand Binding

Hemoglobin Johnstown is classified as a high oxygen affinity hemoglobin variant. researchgate.netresearchgate.nettandfonline.comnih.govnih.govmedsci.orgnih.gov Hemoglobin's ability to bind oxygen is cooperative, meaning the binding of one oxygen molecule to a heme site increases the affinity of the remaining heme sites for oxygen. nih.govasknature.orgjhas-bsh.comalliedacademies.orgwikipedia.orgwordpress.comlitfl.comfiveable.melibretexts.orgcmu.edu This cooperative binding results in a sigmoid-shaped oxygen dissociation curve (ODC). nih.govjhas-bsh.comalliedacademies.orglitfl.com High oxygen affinity variants like this compound exhibit altered oxygen binding properties compared to normal adult hemoglobin (Hb A). researchgate.netresearchgate.nettandfonline.comnih.gov

The amino acid substitution in this compound at β109 (G11) Val→Leu is thought to disrupt the α1β1 contacts in the deoxyhemoglobin conformation. researchgate.netresearchgate.nettandfonline.comnih.govresearchgate.net This disruption potentially shifts the equilibrium towards the high-affinity oxyhemoglobin conformation, even in the absence of bound oxygen. researchgate.netresearchgate.nettandfonline.comnih.govresearchgate.net

Quantification of Oxygen Dissociation Curve Parameters (P50)

The oxygen affinity of hemoglobin is commonly quantified by the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated with oxygen. nih.govjhas-bsh.commsdmanuals.commedmastery.comacutecaretesting.org A lower P50 value indicates a higher affinity of hemoglobin for oxygen, while a higher P50 indicates a lower affinity. nih.govjhas-bsh.commsdmanuals.commedmastery.comacutecaretesting.org

Research findings consistently show that this compound is associated with low P50 values. researchgate.netresearchgate.nettandfonline.comresearchgate.netnih.govmedsci.orgnih.govtandfonline.comupm.edu.my For instance, one study reported a P50 of 18 mmHg in individuals with this compound, compared to a normal range of 22.6 to 29.4 mmHg. medsci.orgnih.gov This significantly lower P50 confirms the increased oxygen affinity of this compound.

Data from studies on this compound and other variants illustrate the relationship between hemoglobin type and P50:

Hemoglobin VariantP50 (mmHg)NotesSource
HbA26 ± 1.3Normal range nih.gov nih.gov
HbA22.6 to 29.499% confidence interval for individuals nih.gov nih.gov
HbA28.01 ± 2.5At pH 7–7.5 and 25°C jhas-bsh.com jhas-bsh.com
HbF20 ± 2At pH 7–7.5 and 25°C jhas-bsh.com jhas-bsh.com
HbE33 ± 1.5At pH 7–7.5 and 25°C jhas-bsh.com jhas-bsh.com
HbS40 ± 0.6At pH 7–7.5 and 25°C jhas-bsh.com jhas-bsh.com
This compound18Example case medsci.orgnih.gov medsci.orgnih.gov

Note: P50 values can vary depending on measurement conditions such as pH, temperature, and the presence of allosteric effectors like 2,3-BPG. nih.govjhas-bsh.commsdmanuals.comacutecaretesting.org

Left-Shifted Oxygen Dissociation Curve Phenomenology

The increased oxygen affinity of this compound is phenotypically observed as a leftward shift of the oxygen dissociation curve when compared to normal Hb A. researchgate.netresearchgate.nettandfonline.comnih.govresearchgate.netnih.govmedsci.orgnih.govtandfonline.comupm.edu.my A left-shifted ODC indicates that at any given partial pressure of oxygen, this compound is more saturated with oxygen than normal hemoglobin. jhas-bsh.commsdmanuals.commedmastery.comacutecaretesting.org This means that this compound picks up oxygen more readily in the lungs but releases it less efficiently to the tissues. medmastery.comphysicsandmathstutor.com

The left shift of the ODC in individuals with this compound contributes to tissue hypoxia, which in turn can lead to secondary erythrocytosis (an increase in red blood cell count) as the body attempts to compensate for the reduced oxygen delivery. researchgate.nettandfonline.com

Hemoglobin Oxygen Transport Efficiency in this compound Variants

The primary function of hemoglobin is to efficiently transport oxygen from the lungs to the peripheral tissues. asknature.orgalliedacademies.org this compound, with its high oxygen affinity and left-shifted ODC, demonstrates altered oxygen transport efficiency. While it readily binds oxygen in areas of high oxygen partial pressure (like the lungs), its reduced ability to release oxygen in tissues with lower oxygen partial pressure can impair oxygen delivery to meet metabolic demands. medmastery.comphysicsandmathstutor.com

Research into Interactions with Intracellular Allosteric Effectors

Hemoglobin's oxygen affinity is modulated by various intracellular allosteric effectors, which bind to sites on the hemoglobin molecule distinct from the oxygen binding sites and induce conformational changes that affect oxygen affinity. libretexts.orgcmu.eduacademie-sciences.frlibretexts.orgcmu.edunih.gov Key allosteric effectors include 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), protons (pH), and carbon dioxide. medsci.orgnih.govjhas-bsh.comlibretexts.orgmsdmanuals.comcmu.edulibretexts.orgcmu.edu

2,3-BPG is a significant negative allosteric effector of oxygen binding to hemoglobin. libretexts.orgcmu.edulibretexts.orgcmu.edu It binds preferentially to the deoxy (T) state of hemoglobin, stabilizing this low-affinity conformation and promoting the release of oxygen in the tissues. libretexts.orgcmu.edulibretexts.orgcmu.eduwikipedia.org Changes in 2,3-BPG concentration can shift the oxygen dissociation curve; increased levels of 2,3-BPG shift the curve to the right (decreasing affinity), while decreased levels shift it to the left (increasing affinity). msdmanuals.comacutecaretesting.orgcmu.edulibretexts.orgcmu.edu

Research into this compound's interaction with intracellular allosteric effectors, particularly 2,3-BPG, is crucial for fully understanding its functional properties. While the search results confirm that 2,3-BPG affects hemoglobin's oxygen affinity generally medsci.orgnih.govjhas-bsh.comlibretexts.orgmsdmanuals.comcmu.edulibretexts.orgcmu.edu, specific detailed research findings on how this compound's unique structure (β109 Val→Leu substitution) alters its interaction with 2,3-BPG or other allosteric effectors are not extensively detailed in the provided snippets. However, given that the β109 substitution affects the α1β1 contact, which is involved in the conformational changes between the deoxy and oxy states, it is plausible that this mutation could influence the binding or effect of allosteric regulators that stabilize these states. Further research specifically investigating the binding kinetics of allosteric effectors to this compound and their impact on its allosteric transitions would provide a more complete picture of its functional biochemistry.

Pathophysiological Mechanisms Associated with Hemoglobin Johnstown

Mechanisms of Erythrocytosis Induction in Hemoglobin Johnstown Carriers

This compound is characterized as a high oxygen affinity hemoglobin variant. researchgate.nettandfonline.commedsci.orgpsu.edumdpi.comnih.gov This increased affinity leads to enhanced oxygen binding in the lungs but impaired oxygen release to peripheral tissues. mdpi.comupm.edu.mynih.govresearchgate.net The resulting reduction in tissue oxygen availability creates a state of perceived tissue hypoxia. mdpi.comupm.edu.mynih.govresearchgate.net

Cellular and Systemic Physiological Responses to Altered Oxygen Affinity

In response to chronic tissue hypoxia, the kidneys increase the production of erythropoietin (EPO). mdpi.comupm.edu.mynih.govresearchgate.net EPO is a hormone that stimulates erythropoiesis in the bone marrow, leading to an increased production of red blood cells. mdpi.comupm.edu.my This compensatory mechanism aims to improve the blood's oxygen-carrying capacity and counteract the functional oxygen deficiency caused by the high-affinity hemoglobin. The consequence is erythrocytosis, an increase in the red blood cell mass and hemoglobin concentration. researchgate.netmdpi.comupm.edu.mynih.gov

The underlying molecular change in this compound is a substitution of leucine (B10760876) for valine at position 109 (G11) in the beta-globin chain [β109(G11)Val→Leu]. researchgate.nettandfonline.commedsci.orgpsu.edunih.govupm.edu.myresearchgate.netresearchgate.netnih.govnih.govnih.gov This substitution is thought to disrupt the α1β1 contacts in the deoxyhemoglobin conformation, thereby shifting the allosteric equilibrium towards the high-affinity oxyhemoglobin conformation. researchgate.nettandfonline.comnih.govresearchgate.netresearchgate.net This molecular alteration is reflected in a left-shifted oxygen dissociation curve and a lower-than-normal P50 value, which signifies the partial pressure of oxygen at which hemoglobin is 50% saturated. researchgate.netmedsci.orgnih.govresearchgate.netresearchgate.netnih.govclinical-laboratory-diagnostics.com

Table 1: Oxygen Affinity Characteristics

Hemoglobin VariantOxygen AffinityOxygen Dissociation CurveP50 Value
Hemoglobin A (Normal)NormalSigmoidal~26 mmHg
This compoundHighLeft-shifted researchgate.nettandfonline.commedsci.orgnih.govnih.govresearchgate.netLow researchgate.netmedsci.orgnih.govresearchgate.netresearchgate.netnih.govclinical-laboratory-diagnostics.com

Differential Diagnosis from Other Erythrocytosis Etiologies (e.g., Myeloproliferative Neoplasms)

Distinguishing erythrocytosis caused by high oxygen affinity hemoglobins (B146990) like this compound from other etiologies, particularly primary erythrocytosis such as Polycythemia Vera (PV), is clinically important. medsci.orgupm.edu.myresearchgate.netracgp.org.auresearchgate.netnih.govclevelandclinic.orgmedscape.com Erythrocytosis in this compound is a secondary phenomenon driven by impaired oxygen delivery, whereas PV is a clonal myeloproliferative neoplasm characterized by autonomous overproduction of blood cells. nih.govracgp.org.aunih.gov

Key differentiating features include serum erythropoietin levels, oxygen affinity measurements, and genetic testing. In this compound carriers, EPO levels are typically within the normal range or inappropriately normal given the elevated hemoglobin, unlike the suppressed EPO levels usually seen in PV. medsci.orgclinical-laboratory-diagnostics.comnih.gov A low P50 value is indicative of a high oxygen affinity hemoglobin variant. medsci.orgnih.govresearchgate.netnih.govclinical-laboratory-diagnostics.com Genetic analysis for common mutations in myeloproliferative neoplasms, such as JAK2 mutations, is crucial; these are typically absent in individuals with erythrocytosis due to high oxygen affinity hemoglobins. nih.govracgp.org.auresearchgate.netnih.gov Specialized hemoglobin studies, including HPLC and beta-globin gene sequencing, are necessary to identify this compound, as it may not be detected by standard electrophoretic methods. medsci.orgnih.govupm.edu.myresearchgate.netnih.govresearchgate.net

Table 2: Differential Diagnosis of Erythrocytosis

FeatureThis compoundPolycythemia Vera (PV)Secondary Erythrocytosis (other causes e.g. hypoxia)
Erythropoietin (EPO) LevelsNormal/Inappropriately Normal medsci.orgclinical-laboratory-diagnostics.comnih.govLow clinical-laboratory-diagnostics.comElevated
Oxygen Affinity (P50)Low researchgate.netmedsci.orgnih.govresearchgate.netresearchgate.netnih.govclinical-laboratory-diagnostics.comNormalNormal
JAK2 MutationAbsentOften Present nih.govracgp.org.auresearchgate.netnih.govAbsent
Underlying CauseInherited Hb Variant mdpi.comupm.edu.mynih.govracgp.org.auAcquired Clonal Disorder nih.govracgp.org.aunih.govResponse to Hypoxia or Inappropriate EPO Prod. nih.govracgp.org.au

Co-inheritance Patterns and Phenotypic Modulation with this compound

The clinical presentation of this compound can be modified by the co-inheritance of other genetic conditions affecting globin chain synthesis or structure.

Compound Heterozygosity with Beta-Zero-Thalassemia

Compound heterozygosity for this compound and beta-zero-thalassemia has been reported in several instances. researchgate.nettandfonline.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.govijmspr.innih.gov In these cases, the presence of both genetic alterations can lead to a more pronounced erythrocytosis and lower P50 values compared to individuals heterozygous for this compound alone. researchgate.nettandfonline.comresearchgate.netresearchgate.netnih.gov This suggests an additive or synergistic effect where the reduced production of normal beta-globin chains in beta-zero-thalassemia accentuates the functional consequences of the high-affinity this compound variant.

Interactions with Other Hemoglobin Variants (e.g., Hb Lepore-Boston-Washington)

Interactions between this compound and other structural hemoglobin variants can also influence the phenotype. Compound heterozygosity involving this compound and Hemoglobin Lepore-Boston-Washington (Hb LBW) has been described. researchgate.netresearchgate.netnih.govnih.gov Hb LBW is a hybrid hemoglobin variant resulting from a crossover between delta- and beta-globin genes, and its clinical manifestations are similar to those of beta-plus-thalassemia. researchgate.netresearchgate.netnih.govfindzebra.com The co-inheritance of this compound and Hb LBW has been associated with marked symptomatic erythrocytosis, potentially resulting in a more severe phenotype than compound heterozygosity with beta-zero-thalassemia. researchgate.netnih.gov This underscores the complexity of phenotypic outcomes when multiple hemoglobin abnormalities are present.

Genetic Modifiers and Interacting Loci Research

Research into genetic modifiers and interacting loci in hemoglobinopathies aims to identify other genetic factors that influence the expression and clinical severity of these disorders. mdpi.comresearchgate.netbiomedres.usnih.gov While the search results highlight the importance of genetic modifiers in hemoglobinopathies generally, particularly in modulating fetal hemoglobin expression which can ameliorate some beta-globin disorders, specific research focused on identifying genetic modifiers that directly interact with this compound to influence its phenotype is not detailed in the provided information. mdpi.comresearchgate.netbiomedres.usnih.gov Further research in this area could provide valuable insights into the variable clinical presentations observed in this compound carriers and potentially reveal new therapeutic targets.

HFE Gene Mutations and Iron Homeostasis in this compound Carriers

This compound (Hb Johnstown) is a high oxygen affinity hemoglobin variant that can be associated with erythrocytosis. researchgate.netscispace.com Iron homeostasis is a tightly regulated process, and disruptions, often linked to mutations in genes like HFE, can lead to iron overload conditions such as hemochromatosis. medlineplus.govnih.govamegroups.org Research has explored the potential interaction between high oxygen affinity hemoglobins and HFE gene mutations in influencing iron status.

Studies investigating carriers of this compound have examined the prevalence of common HFE gene mutations, specifically C282Y, H63D, and S65C. researchgate.netnih.gov While the C282Y homozygote genotype is the most common cause of classic hereditary hemochromatosis, other genotypes, including compound heterozygosity for C282Y/H63D, have been associated with iron overload. nih.govisciii.es The H63D mutation in a heterozygous state typically does not cause iron overload or hemochromatosis on its own. isciii.es

However, in the context of this compound, which can lead to increased hemoglobin synthesis and erythrocytosis, the presence of certain HFE genotypes may contribute to altered iron homeostasis and potentially iron overload. researchgate.netnih.gov A study involving a German kindred with this compound identified a family member with an elevated ferritin level who was a compound heterozygote for the H63D/S65C genotype in the HFE gene. researchgate.netnih.gov This finding suggests that while the H63D/S65C genotype alone may not cause hemochromatosis, it could play a role in iron accumulation in individuals carrying this compound. researchgate.netnih.gov

The HFE gene encodes a protein that interacts with transferrin receptor 1 and plays a crucial role in regulating hepcidin (B1576463), a key hormone controlling iron absorption and release from storage sites. medlineplus.govnih.gov Mutations in HFE, such as C282Y and H63D, can disrupt these interactions, leading to decreased hepcidin production and consequently increased dietary iron absorption and macrophage iron release, resulting in iron overload. medlineplus.govnih.govamegroups.org The observed elevated ferritin levels in a this compound carrier with the H63D/S65C genotype suggest that the combination of increased red cell turnover or hemoglobin synthesis associated with the hemoglobin variant and the impaired iron regulation due to the HFE mutations may predispose individuals to iron accumulation. researchgate.netnih.gov

The relationship between HFE genotypes and iron status can be variable, particularly in compound heterozygotes, and the presence of this compound may add another layer of complexity to this interaction. iomcworld.org Further detailed research is warranted to fully elucidate the mechanisms by which this compound influences iron homeostasis in the presence of different HFE genotypes and to determine the clinical implications for iron management in affected individuals.

Individual StatusHemoglobin VariantHFE GenotypeFerritin Level
Carrier with elevated ferritinThis compoundH63D/S65CHigh
Other carriers in the kindredThis compoundNot specifiedNot elevated

Note: Data in the table is based on findings from a specific case study researchgate.netnih.gov and may not be representative of all this compound carriers.

Advanced Research Methodologies for Hemoglobin Johnstown Investigation

Advanced Protein Characterization Techniques

Advanced protein characterization techniques play a vital role in the initial detection and structural analysis of hemoglobin variants like Hb Johnstown, particularly when routine methods are insufficient.

High-Performance Liquid Chromatography (HPLC) in Variant Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation and quantification of different hemoglobin fractions. For Hb Johnstown, reversed-phase HPLC of individual globin chains has been instrumental in its identification and isolation. nih.govmedsci.orgresearchgate.net Unlike standard electrophoretic methods, HPLC can often separate Hb Johnstown from normal hemoglobin A (Hb A), allowing for its detection. nih.govmedsci.orgresearchgate.net Studies have shown that while routine HPLC might not always generate an alarm for Hb Johnstown, it can sometimes show a subtle shoulder in the HbA0 peak. researchgate.net

Electrophoretic Methodologies: Utility and Limitations in Hemoglobin Johnstown Detection

Electrophoretic methods, such as cellulose (B213188) acetate (B1210297) electrophoresis at alkaline pH and acid citrate (B86180) agar (B569324) electrophoresis, are common initial screening tools for hemoglobinopathies. However, Hb Johnstown is known to be electrophoretically silent, meaning it does not separate from Hb A under these conditions. nih.govnih.govtandfonline.com This limitation highlights the necessity of employing more sensitive techniques when a hemoglobin variant like Hb Johnstown is suspected, especially in cases of unexplained erythrocytosis with a left-shifted oxygen dissociation curve. nih.govtandfonline.com Isoelectrofocusing (IEF) is another electrophoretic technique, and while some high oxygen affinity variants can be separated from Hb A by IEF due to charge differences, Hb Johnstown cannot. tandfonline.com The inability of standard electrophoresis to detect Hb Johnstown means it can be easily missed unless there is a high clinical suspicion. researchgate.net

Electrophoretic methods have limitations in distinguishing hemoglobin variants that co-migrate. pathofscience.orgresearchgate.net While effective for common variants like Hb S, C, and F, they may underestimate the spectrum of variants in a population. pathofscience.orgresearchgate.net

Mass Spectrometry and Other Advanced Structural Analyses

Mass spectrometry (MS) is a valuable technique for the characterization of structural hemoglobin variants, including those with electrophoretically and chromatographically silent mutations. nih.govresearchgate.net MS can determine the mass number of each peptide in tryptic hydrolyzates of globin chains, which is highly useful for identifying amino acid substitutions. nih.gov Mass spectrometric analysis of tetramers and peptides has been used to confirm the mutation in Hb Johnstown. researchgate.net Native mass spectrometry, which preserves non-covalent interactions, can be used for structural characterization of the intact hemoglobin complex. osti.gov Top-down mass spectrometry approaches can fragment intact globin chains to confirm variant identity. researchgate.net Peptide mapping by HPLC and tandem mass spectrometry can locate methylated amino acids within the protein sequence, demonstrating the utility of this combined approach for characterizing hemoglobin adducts and potentially other structural modifications. nih.gov While MS has shown value in characterizing variants and has potential for screening, it is not yet a widely implemented approved clinical laboratory technique for routine hemoglobinopathy screening. researchgate.net

High-Throughput Genetic Analysis and Sequencing Approaches

Genetic analysis and sequencing are essential for identifying the underlying mutation responsible for hemoglobin variants like Hb Johnstown.

Beta-Globin Gene Sequencing for this compound Mutation Identification

Direct DNA sequencing of the beta-globin gene is a definitive method for identifying the mutation causing Hb Johnstown. researchgate.netnih.gov This technique allows for the precise identification of nucleotide changes in the HBB gene. The mutation responsible for Hb Johnstown is a substitution at codon 109 of exon 3, specifically GTG→CTG, which results in the Val→Leu change at β109. medsci.org Beta-globin gene sequencing confirmed this GCC→GTC mutation in codon 115 in one case. researchgate.net This method is crucial for confirming the diagnosis, especially when protein-based methods are inconclusive. upm.edu.my

Application of Next-Generation Sequencing (NGS) and Whole-Exome Sequencing (WES) in Hemoglobinopathy Research

Next-Generation Sequencing (NGS) and Whole-Exome Sequencing (WES) are high-throughput genetic analysis approaches that have revolutionized the study of hemoglobinopathies. NGS enables comprehensive analysis of the alpha- and beta-globin gene clusters, facilitating the detection of single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variants (CNVs). mdpi.com While Sanger sequencing has been the traditional gold standard for globin gene analysis due to their small size, NGS offers expanded sequencing capacity and can simultaneously analyze multiple genes, minimizing false negatives and positives compared to traditional methods. frontiersin.orgresearchgate.net WES provides an even broader view, examining the entire exome, which can aid in discovering novel mutations that might be missed by targeted approaches. researchgate.net

NGS can be particularly useful in complex cases or for identifying silent variants that are not detected by conventional diagnostic methods. mdpi.comfrontiersin.org Although NGS is a powerful tool, it is often used as an additional method in the diagnostic strategy for hemoglobinopathies, complementing traditional methods like hematology and hemoglobin typing to establish genotype-phenotype correlations. frontiersin.orgresearchgate.net

Data Table: Research Methodologies Applied to this compound

MethodologyApplication to Hb JohnstownKey Findings/UtilityLimitations (in general or for Hb Johnstown)Relevant Citations
High-Performance Liquid Chromatography (HPLC)Separation and analysis of globin chains. nih.govmedsci.orgresearchgate.netInstrumental in initial separation and isolation; can show variant peak or shoulder. nih.govmedsci.orgresearchgate.netRoutine methods may not generate an alarm; can be missed. researchgate.net nih.govmedsci.orgresearchgate.net
Electrophoretic MethodologiesInitial screening. nih.govtandfonline.comLimited utility; Hb Johnstown is electrophoretically silent and does not separate from Hb A. nih.govnih.govtandfonline.comCannot distinguish Hb Johnstown from Hb A; co-migration issues with other variants. nih.govnih.govtandfonline.compathofscience.orgresearchgate.net nih.govnih.govtandfonline.compathofscience.orgresearchgate.net
Mass Spectrometry (MS)Structural analysis of globin chains and peptides; confirmation of mutation. researchgate.netnih.govresearchgate.netDetermines peptide mass; confirms amino acid substitution; useful for silent mutations. researchgate.netnih.govresearchgate.netNot yet a widely implemented routine clinical screening tool. researchgate.net researchgate.netnih.govresearchgate.net
Beta-Globin Gene SequencingIdentification of the underlying genetic mutation. researchgate.netnih.govmedsci.orgDefinitive identification of the nucleotide change (GTG→CTG at codon 109). researchgate.netmedsci.orgPrimarily confirms a suspected variant; requires targeted analysis. researchgate.netnih.govmedsci.org
Next-Generation Sequencing (NGS)/WESComprehensive analysis of globin genes; detection of various genetic alterations. mdpi.comresearchgate.netHigh-throughput; can identify silent variants and novel mutations; useful in complex cases. mdpi.comfrontiersin.orgresearchgate.netCan be used as an additional tool; may not replace traditional methods entirely for diagnosis. frontiersin.orgresearchgate.net mdpi.comfrontiersin.orgresearchgate.net

Phylogenetic and Haplotype Analysis in Familial Studies

Phylogenetic and haplotype analysis are crucial in familial studies of this compound to trace its inheritance pattern and understand its genetic context within families. These analyses help in identifying carriers of the variant and determining if it is inherited in isolation or in conjunction with other genetic conditions, such as beta-thalassemia researchgate.netresearchgate.nettandfonline.comnih.gov.

For instance, phylogenetic analysis in one familial study revealed that the mother was heterozygous for the this compound variant, while the father was a beta-zero-thalassemia carrier. This analysis, combined with beta-globin gene sequencing, confirmed the presence of the variant at the DNA level researchgate.netresearchgate.nettandfonline.comnih.gov. Haplotype analysis can further delineate the specific genetic background on which the this compound mutation arises, providing insights into its origin and spread within populations researchgate.netmhi-humangenetics.org. Studies have identified the this compound mutation in various populations, including those of Spanish/Basque extraction, Argentina, and Germany, suggesting independent occurrences or historical movements of the variant medsci.orgnih.govnih.gov.

Functional Assay Development and Refinement for Oxygen Affinity Evaluation

Functional assays are essential for characterizing the impact of this compound on oxygen transport, particularly its high oxygen affinity. These assays focus on evaluating the hemoglobin's ability to bind and release oxygen.

Precision Measurement of Oxygen Dissociation Curves

Precision measurement of oxygen dissociation curves (ODCs) is a fundamental assay for evaluating the oxygen affinity of hemoglobin variants like this compound. The ODC plots the percentage of hemoglobin saturated with oxygen against the partial pressure of oxygen (PO2) wikipedia.org. This compound is characterized by a left-shifted ODC, indicating that it has a higher affinity for oxygen and releases oxygen less readily to tissues compared to normal hemoglobin A researchgate.netresearchgate.nettandfonline.comnih.govnih.govnih.gov.

The P50, defined as the partial pressure of oxygen at which hemoglobin is 50% saturated, is a key parameter derived from the ODC and serves as a conventional measure of hemoglobin's oxygen affinity wikipedia.org. A low P50 value is indicative of increased oxygen affinity, as observed with this compound researchgate.netmedsci.orgnih.govmayocliniclabs.com. Studies on individuals with this compound have reported low P50 values, reflecting this increased affinity researchgate.netmedsci.orgnih.govmayocliniclabs.com. For example, one study reported a P50 of 10.93 mmHg in a patient with this compound and beta-zero-thalassemia, significantly lower than the normal range (27 ± 2 mmHg) researchgate.net.

Data from studies on this compound and its oxygen affinity:

Hemoglobin VariantP50 (mmHg)Associated Condition(s)Reference
This compound10.93β0-thalassemia researchgate.net
This compound17.85Heterozygous researchgate.net
This compound<20High affinity Hb variant medsci.orgmayocliniclabs.com
Normal Hemoglobin A26 ± 1.3Normal medsci.org
Normal Hemoglobin A22.6 - 29.499% confidence interval medsci.org

The measurement of ODCs and P50 can be performed using specialized equipment like co-oximeters, although these may not be readily available. Mathematical formulas can also be used to calculate P50 from venous blood gas parameters medsci.org.

In Vitro and Ex Vivo Models for Oxygen Transport Studies

In vitro and ex vivo models play a role in studying the functional consequences of hemoglobin variants on oxygen transport. While specific detailed studies using these models solely for this compound were not extensively found in the search results, general principles of these methodologies apply to the investigation of high oxygen affinity variants.

In vitro systems can involve purified hemoglobin or red blood cell lysates from individuals with this compound to assess oxygen binding and release characteristics under controlled conditions. These models allow for precise manipulation of factors influencing oxygen affinity, such as pH, temperature, and the concentration of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) medsci.orgwikipedia.org. The substitution in this compound is thought to disrupt α1β1 contacts in the deoxyhemoglobin conformation, shifting the equilibrium towards the high-affinity oxyhemoglobin conformation, a mechanism that can be explored in vitro researchgate.netresearchgate.nettandfonline.comnih.govnih.gov.

Ex vivo models, such as the machine perfusion of organs, are increasingly used to study oxygen transport and delivery in a more complex biological context mdpi.comnih.gov. While research in this specific area for hemoglobin variants is limited, these models offer the potential to evaluate how red blood cells containing this compound perform in delivering oxygen to tissues under simulated physiological conditions. Studies using hemoglobin-based oxygen carriers (HBOCs) in ex vivo machine perfusion highlight the utility of such systems in assessing oxygen transport efficiency mdpi.comnih.gov. Although HBOCs are distinct from native hemoglobin variants, the methodologies employed in these ex vivo setups for evaluating oxygen delivery can be adapted to study red blood cells with variants like this compound. Computational models are also being developed to simulate oxygen transport and assess the effectiveness of different hemoglobin variants or carriers in delivering oxygen to tissues, particularly in challenging environments like tumors plos.orgnih.gov.

Therapeutic Research Directions for High Oxygen Affinity Hemoglobinopathies

Investigational Approaches to Modulating Hemoglobin Oxygen Affinity

Investigational approaches to modulating hemoglobin oxygen affinity in high oxygen affinity hemoglobinopathies primarily aim to shift the oxygen dissociation curve to the right, thereby improving oxygen delivery to tissues. One strategy involves the development of small molecules that can bind to hemoglobin and decrease its oxygen affinity. These allosteric modulators can influence the conformational changes in hemoglobin that regulate oxygen binding and release mdpi.com.

Another area of research focuses on understanding the molecular mechanisms underlying the abnormal oxygen affinity in specific hemoglobin variants. By identifying the precise amino acid substitutions or deletions that alter the hemoglobin structure and function, researchers can design targeted therapies. For instance, mutations affecting the α1β2 interface or the C-terminal of the β chain are often associated with a high oxygen affinity phenotype nih.gov. These mutations can prevent the transition of the hemoglobin molecule to the tense (T) state, which is the low-oxygen-affinity state, thus impairing oxygen release nih.gov.

Pharmacological chaperones and antioxidant treatments are also being investigated for their potential to improve hemoglobin stability and oxygen affinity mdpi.com. The goal is to develop variant-specific stabilizing options to address the diverse range of hemoglobin variants mdpi.com.

Research on Strategies for Managing Secondary Erythrocytosis

Secondary erythrocytosis in high oxygen affinity hemoglobinopathies is a compensatory mechanism to tissue hypoxia. Management strategies primarily focus on reducing red blood cell mass to alleviate symptoms associated with hyperviscosity and reduce the risk of thrombosis. However, the optimal management of high oxygen affinity hemoglobin-associated erythrocytosis is still debated, and treatment decisions are often based on individualized assessment of the patient's clinical presentation and risk of complications nih.gov.

Experimental Phlebotomy Paradigms and Their Physiological Effects

Phlebotomy, the removal of blood, is a common intervention to reduce hematocrit levels in patients with secondary erythrocytosis. Experimental paradigms involving phlebotomy aim to determine the optimal frequency and volume of blood removal to manage erythrocytosis while minimizing potential adverse effects. While phlebotomy can decrease viscosity and alleviate symptoms associated with hyperviscosity, its impact on long-term outcomes, particularly the prevention of thrombotic events, is not definitively established msdmanuals.comnih.gov.

Some studies suggest that neither hemoglobin/hematocrit levels nor active phlebotomy show a significant correlation with thrombotic or non-thrombotic symptoms in patients with high oxygen affinity hemoglobinopathy-associated erythrocytosis nih.gov. This highlights the need for further research to clarify the physiological effects and clinical benefits of different phlebotomy paradigms in this specific patient population.

Gene Therapy and Molecular Therapeutic Prospects for Hemoglobinopathies

Gene therapy and molecular therapeutic approaches hold significant promise for the treatment of hemoglobinopathies, including those with high oxygen affinity. These strategies aim to address the underlying genetic defects responsible for the abnormal hemoglobin production or structure.

One major focus is the reactivation of fetal hemoglobin (HbF) expression. HbF has a higher oxygen affinity than adult hemoglobin (HbA) and can compensate for the function of the mutated hemoglobin. nih.gov. Strategies to induce HbF expression include targeting the BCL11A gene, a repressor of γ-globin gene expression, using gene editing techniques or other molecular interventions nih.govfrontiersin.org. Clinical trials are investigating gene therapy approaches that involve introducing a modified β-globin gene or reactivating γ-globin expression in hematopoietic stem cells nih.govnih.gov.

The progressive understanding of the molecular mechanisms governing hemoglobin biology and the ongoing optimization of genome editing tools are heightening the prospects for developing effective and safe genetic therapies for hemoglobinopathies nih.gov.

Development of Hemoglobin-Based Oxygen Carriers (HBOCs) and Lessons from Hemoglobin Johnstown (e.g., stability, oxygen affinity control)

The development of hemoglobin-based oxygen carriers (HBOCs) has been explored as an alternative to red blood cell transfusions. HBOCs utilize the oxygen-carrying capacity of hemoglobin but are not contained within red blood cells dovepress.com. This offers potential advantages such as universal compatibility and longer shelf life nih.gov.

However, the development of safe and effective HBOCs has faced challenges, including controlling oxygen affinity, preventing nitric oxide scavenging (which can lead to vasoconstriction), and ensuring stability in circulation nih.govbloodtransfusion.it. Early HBOCs often had high oxygen affinity, which limited oxygen delivery to tissues mdpi.com.

This compound is a high oxygen affinity hemoglobin variant (α2β2 92(FG4)His→Leu). While specific detailed research findings on this compound's direct use or modification in the context of HBOC development were not extensively found in the provided search results, lessons learned from the study of high oxygen affinity hemoglobins (B146990) like Johnstown are crucial for HBOC design. Understanding how specific mutations, such as the His→Leu substitution at position 92 of the beta chain in this compound, impact oxygen affinity and hemoglobin stability provides valuable insights for engineering HBOCs with desired characteristics.

For instance, protein engineering strategies applied to recombinant human hemoglobin can adjust dioxygen affinity over a wide range, reduce nitric oxide scavenging, slow auto-oxidation, and enhance globin stability nih.gov. The challenges encountered with high oxygen affinity variants in vivo, such as impaired oxygen delivery and compensatory erythrocytosis, underscore the importance of precisely controlling oxygen affinity in HBOCs to ensure efficient oxygen release in the microcirculation nih.govmdpi.com. Research on modifying hemoglobin molecules through mutagenesis aims to balance oxygen binding for uptake with appropriate release in tissues nih.gov. The stability of hemoglobin, both during production and in circulation, is another critical factor informed by the study of variant hemoglobins nih.gov.

Current Gaps and Future Directions in Hemoglobin Johnstown Research

Elucidation of Comprehensive Genotype-Phenotype Correlations for Hemoglobin Johnstown

Current understanding of the relationship between the specific genetic mutation causing this compound and the resulting clinical presentation (genotype-phenotype correlation) is based on a limited number of reported cases. researchgate.netmedsci.orgnih.govnih.gov While it is known that the β109(G11)Val→Leu substitution leads to high oxygen affinity and often erythrocytosis, the variability in symptom severity among carriers, including those with co-inherited conditions like β-thalassemia, is not fully explained. researchgate.netresearchgate.netnih.govnih.gov Future research should aim to collect and analyze data from a larger cohort of individuals with this compound, including those with different co-inherited globin gene variants or other genetic modifiers. researchgate.netresearchgate.net This would involve detailed clinical characterization, hematological parameters, oxygen dissociation studies, and comprehensive genetic analysis to identify factors influencing phenotypic expression. researchgate.netresearchgate.netmedsci.org Understanding these correlations is crucial for accurate prognosis and personalized management. haematologica.org

Advanced Structural-Functional Linkages Through Computational and Experimental Models

The β109(G11)Val→Leu substitution in this compound is known to potentially disrupt α1β1 contacts in the deoxyhemoglobin conformation, shifting the equilibrium towards the high-affinity oxyhemoglobin state. researchgate.netresearchgate.netnih.gov However, a more detailed understanding of the precise structural changes induced by this mutation and how they impact the dynamics of oxygen binding and release is needed. Advanced computational modeling techniques, such as molecular dynamics simulations, coupled with experimental methods like X-ray crystallography or cryo-electron microscopy of this compound in different ligation states, could provide atomic-level insights into the structural basis of its high oxygen affinity. Such studies could illuminate the altered allosteric properties and contribute to a deeper understanding of structure-function relationships in hemoglobin variants.

Identification and Validation of Novel Therapeutic Targets for High Oxygen Affinity Variants

For high oxygen affinity hemoglobin variants like this compound that lead to symptomatic erythrocytosis, current management often involves phlebotomy to reduce red cell mass. researchgate.net However, this is a supportive measure and does not address the underlying functional defect. Research into identifying and validating novel therapeutic targets aimed at modulating hemoglobin oxygen affinity could offer more specific treatment options. This could involve exploring small molecules that can bind to hemoglobin and alter its oxygen binding characteristics, or investigating genetic or cellular therapies aimed at correcting the underlying mutation or its downstream effects. mdpi.com While research in this area is ongoing for various hemoglobinopathies, specific efforts directed towards variants like this compound are needed.

Global Epidemiological and Population Genetics Studies of this compound Distribution

The reported cases of this compound have primarily been in families of European descent, with descriptions from the United States, Spain, Argentina, and Central Europe. researchgate.netnih.gov However, the true global prevalence and distribution of this variant remain largely unknown. Comprehensive epidemiological and population genetics studies are needed to determine the frequency of the this compound mutation in different populations worldwide. who.intajol.infogfmer.ch Such studies would involve screening diverse populations using molecular techniques. Understanding the population genetics of this compound can provide insights into its origin and migration patterns, and inform targeted screening and genetic counseling efforts in at-risk communities. who.intnih.gov

Q & A

Q. What methodological challenges arise in detecting Hemoglobin Johnstown, and how can they be addressed?

this compound (β109 Val→Leu) is often undetectable via standard hemoglobin electrophoresis due to its structural properties. Reverse-phase high-performance liquid chromatography (HPLC) of isolated globin chains is required for accurate identification . Researchers should prioritize HPLC or DNA sequencing for confirmation, especially in cases of unexplained erythrocytosis. Clinical correlation with oxygen dissociation curves (showing left-shifted P50 values) is critical to link the variant to phenotypic outcomes .

Q. What clinical and hematological parameters should be monitored in carriers of this compound?

Key parameters include hemoglobin concentration, hematocrit, red cell mass, and arterial oxygen saturation. Oxygen affinity studies (P50 measurements) are essential to confirm reduced oxygen release, which drives compensatory erythrocytosis . Longitudinal monitoring for thrombotic risk—common in high-oxygen-affinity hemoglobinopathies—is recommended, though specific guidelines require further population studies due to its rarity .

Q. How does this compound differ mechanistically from other high-oxygen-affinity variants?

The β109 Val→Leu substitution destabilizes the T (tense) state of hemoglobin, favoring the R (relaxed) state with higher oxygen affinity. This contrasts with variants like Hb Chesapeake (α92 Arg→Leu), which alter subunit interactions. Structural modeling and molecular dynamics simulations are recommended to elucidate site-specific impacts on oxygen binding .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the phenotypic expressivity of this compound?

Discrepancies in clinical severity (e.g., asymptomatic carriers vs. symptomatic erythrocytosis) may stem from modifier genes or environmental factors. Investigators should employ whole-exome sequencing to identify co-inherited mutations (e.g., in the HFE gene or hypoxia-sensing pathways) and correlate these with hematological phenotypes . Cohort studies with standardized oxygen affinity assays and longitudinal follow-up are needed to clarify genotype-phenotype relationships.

Q. What experimental designs are suitable for studying this compound’s prevalence in underdiagnosed populations?

Due to its rarity, targeted screening in cohorts with idiopathic erythrocytosis or familial polycythemia is advised. Researchers should combine HPLC with genetic sequencing to minimize false negatives. Population-specific allele frequency studies require collaboration with international consortia to aggregate data, given the variant’s low reported incidence (only three cases to date) .

Q. How can in vitro models elucidate the functional consequences of this compound?

Recombinant hemoglobin expression systems (e.g., engineered Escherichia coli or transgenic mice) allow precise measurement of oxygen-binding kinetics and stability. Pair these with CRISPR-Cas9 gene editing to introduce the β109 mutation and assess its effects on erythroid differentiation and oxidative stress responses . Comparative studies with other high-affinity variants (e.g., Hb Kempsey) may reveal shared pathophysiological pathways.

Q. What statistical approaches address small sample sizes in this compound research?

Bayesian statistics and meta-analytic techniques are preferable for small-n studies, enabling probabilistic inferences from limited data. Researchers should integrate case reports, biochemical data, and computational predictions (e.g., molecular docking simulations) to strengthen hypotheses. Open-access repositories for hemoglobin variant data can mitigate sampling biases .

Methodological Considerations

  • Sample Collection: Ensure clinical details (e.g., family history of polycythemia) are documented to contextualize genetic findings. Insufficiently labeled samples risk exclusion from studies .
  • Data Sharing: Collaborate with databases like the HbVar project to contribute phenotypic and genotypic data, enhancing global understanding of rare variants .
  • Ethical Compliance: De-identify patient data in publications and adhere to institutional review protocols, particularly for familial studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.